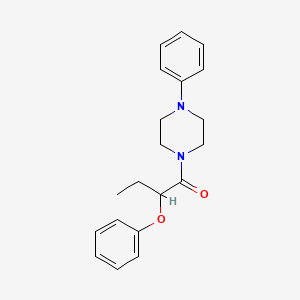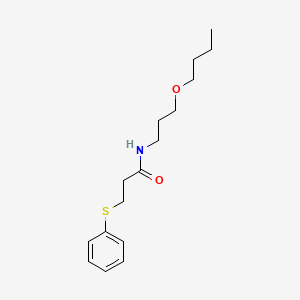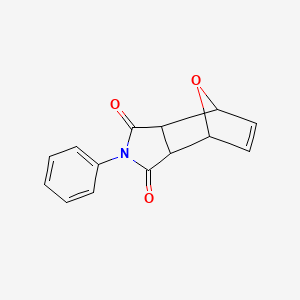![molecular formula C20H19ClN2O4 B4939825 ethyl 4-(2-chlorophenyl)-5-[(4-methoxyphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B4939825.png)
ethyl 4-(2-chlorophenyl)-5-[(4-methoxyphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-chlorophenyl)-5-[(4-methoxyphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of chlorophenyl and methoxyphenyl groups adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
The synthesis of ethyl 4-(2-chlorophenyl)-5-[(4-methoxyphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the esterification of the carboxyl group with ethanol under acidic conditions .
Analyse Des Réactions Chimiques
Ethyl 4-(2-chlorophenyl)-5-[(4-methoxyphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
Ethyl 4-(2-chlorophenyl)-5-[(4-methoxyphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, or anticancer agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of ethyl 4-(2-chlorophenyl)-5-[(4-methoxyphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Ethyl 4-(2-chlorophenyl)-5-[(4-methoxyphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate can be compared with similar compounds such as:
Ethyl 6-(3-chlorophenyl)-4-(4-methoxyphenyl)-2-oxo-3-cyclohexene-1-carboxylate: This compound has a similar structure but features a cyclohexene ring instead of a pyrazole ring.
Methyl 4-methoxycinnamate: This compound contains a methoxyphenyl group but lacks the pyrazole and chlorophenyl groups.
Ethyl 4′-methoxybiphenyl-4-carboxylate: This compound has a biphenyl structure with a methoxy group, differing significantly in its core structure.
These comparisons highlight the unique structural features and potential reactivity of this compound.
Propriétés
IUPAC Name |
ethyl 4-(2-chlorophenyl)-5-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-3-27-20(25)18-16(14-6-4-5-7-15(14)21)17(22-23-18)19(24)12-8-10-13(26-2)11-9-12/h4-11,16-17,22H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSUHVMCZWXNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(C1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3'R*,4'R*)-1'-[(6-ethyl-2-methyl-4-quinolinyl)carbonyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4939751.png)

![4-butoxy-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B4939758.png)
![(5Z)-5-[[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4939759.png)

![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4939775.png)
![2-ethyl-1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B4939784.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide](/img/structure/B4939791.png)
![3-methyl-4-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-1,2,5-oxadiazole](/img/structure/B4939798.png)
![Ethyl 4-[[2-(cycloheptylamino)-2-oxoacetyl]amino]benzoate](/img/structure/B4939814.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-4-(4-methoxyphenyl)sulfonylpiperazine](/img/structure/B4939824.png)
![4-({[3-(Propanoylamino)phenyl]carbonyl}amino)benzoic acid](/img/structure/B4939829.png)
![1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone;hydrobromide](/img/structure/B4939835.png)
